Lipophilicity (LogP) and Predicted Drug-Likeness vs. Common Arylboronic Acid Building Blocks
Computational predictions demonstrate that 3,5-dichloro-4-methoxyphenylboronic acid (DCMPBA) exhibits a significantly higher consensus Log Po/w value compared to simpler boronic acids, indicating enhanced membrane permeability potential for derived compounds . In a class-level inference, its predicted lipophilicity (Consensus Log Po/w = 0.9) is 0.82 units higher than 4-methoxyphenylboronic acid (Log Po/w ≈ 0.08, computed as 1.07 lower than phenylboronic acid) and 0.74 units lower than 3,5-dichlorophenylboronic acid (Log Po/w ≈ 1.64), placing it in a favorable range for oral bioavailability according to Lipinski's Rule of Five . This balanced lipophilicity, combined with a TPSA of 49.69 Ų, suggests an optimal balance between solubility and permeability that is not achievable with the more polar or more lipophilic comparators.
| Evidence Dimension | Lipophilicity (Log Po/w) |
|---|---|
| Target Compound Data | Consensus Log Po/w = 0.9; TPSA = 49.69 Ų |
| Comparator Or Baseline | 4-Methoxyphenylboronic acid: Consensus Log Po/w ≈ 0.08 (estimated); 3,5-Dichlorophenylboronic acid: Consensus Log Po/w ≈ 1.64 (estimated) |
| Quantified Difference | ΔLogP = +0.82 vs. 4-methoxy analog; ΔLogP = -0.74 vs. 3,5-dichloro analog |
| Conditions | In silico predictions using SwissADME / in-house physics-based methods |
Why This Matters
For drug discovery programs, selecting a building block with a lipophilicity in the optimal range (LogP 1-3) is critical for balancing solubility and permeability, and DCMPBA provides a uniquely tunable starting point compared to its polar or lipophilic analogs.
